Cadmium iodate

描述

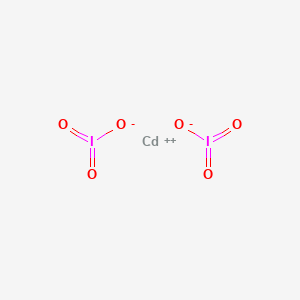

Cadmium iodate (Cd(IO3)2) is a chemical compound consisting of cadmium and iodate ions

Synthetic Routes and Reaction Conditions:

Slow Evaporation Method: Single crystals of this compound can be obtained by slowly evaporating aqueous solutions of cadmium chloride (CdCl2) and potassium iodate (KIO3).

Hot Mixing Method: Anhydrous this compound can be synthesized by hot mixing concentrated solutions of sodium iodate (NaIO3) and cadmium nitrate (Cd(NO3)2).

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic methods, with careful control of temperature, concentration, and evaporation rates to ensure the formation of high-purity crystals.

Types of Reactions:

Decomposition Reaction: this compound can decompose into cadmium and iodine trioxide (IO3) under certain conditions.

Hydrolysis Reaction: this compound can undergo hydrolysis to form cadmium hydroxide and iodate ions.

Common Reagents and Conditions:

Reagents: Cadmium chloride, potassium iodate, sodium iodate, cadmium nitrate.

Conditions: High temperature, controlled evaporation, aqueous solutions.

Major Products Formed:

Decomposition: Cadmium (Cd) and iodine trioxide (IO3).

Hydrolysis: Cadmium hydroxide (Cd(OH)2) and iodate ions (IO3^-).

科学研究应用

Materials Science

1.1. Photonic Applications

Cadmium iodate exhibits second harmonic generation (SHG) activity, making it a candidate for photonic applications. Six polymorphs of anhydrous this compound have been characterized, with three showing significant SHG activity. This property is crucial for developing nonlinear optical devices, which are essential in telecommunications and laser technology .

1.2. Crystal Growth Studies

Research on the growth of this compound crystals has revealed their potential in various applications, including laser technology and optical devices. The mixed crystals of calcium this compound have been studied for their optical properties, which can be harnessed in medical applications such as phototherapy .

Environmental Remediation

2.1. Adsorption Studies

this compound has been investigated for its role in environmental remediation, particularly in the adsorption of heavy metals from aqueous solutions. A study demonstrated that polyaniline (PANI) composites filled with titanium dioxide (TiO₂) and zinc oxide (ZnO) nanoparticles can effectively adsorb cadmium iodide from water, highlighting the potential of this compound derivatives in water purification processes .

2.2. Isotopic Diffusion Coefficients

Research into the isotopic diffusion coefficients of cadmium ions in aqueous solutions of cadmium iodide has provided insights into the transport mechanisms of cadmium compounds in aquatic environments. Understanding these mechanisms is vital for assessing the environmental impact of cadmium contamination .

Medical Applications

3.1. Toxicology and Health Studies

Cadmium compounds, including this compound, have been extensively studied for their toxicological effects on human health. Case studies have linked exposure to cadmium with various health issues, including kidney damage and cancer . Understanding these effects is crucial for developing safety guidelines and treatments for cadmium poisoning.

3.2. Potential Therapeutic Uses

While primarily known for its toxicity, some studies suggest that cadmium compounds may have therapeutic potential when used in controlled settings or specific formulations. For instance, the interaction of cadmium ions with biological systems could lead to novel drug delivery mechanisms or targeted therapies .

Data Table: Properties and Applications of this compound

作用机制

The mechanism by which cadmium iodate exerts its effects depends on its specific application:

Nonlinear Optical Materials: this compound exhibits second harmonic generation (SHG) activity, which is used in optical devices to convert laser light into higher frequencies.

Wastewater Treatment: this compound can bind to heavy metal ions, facilitating their removal from wastewater through precipitation or adsorption processes.

Molecular Targets and Pathways Involved:

SHG Activity: The crystal lattice structure of this compound interacts with incoming laser light to produce second harmonic signals.

Heavy Metal Binding: The iodate ions in this compound can form complexes with heavy metal ions, leading to their precipitation or adsorption.

相似化合物的比较

Bismuth Iodate (Bi(IO3)3): Used in optical materials and environmental applications.

Zinc Iodate (Zn(IO3)2): Used in catalysis and materials science.

生物活性

Cadmium iodate (Cd(IO₃)₂) is a compound that has garnered attention in various fields, particularly in toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its toxicological effects, potential therapeutic applications, and mechanisms of action.

This compound can exist in several polymorphic forms, with distinct physical and chemical properties. Recent studies have characterized six polymorphs of anhydrous this compound, three of which exhibit second harmonic generation activity (SHG) . Understanding these properties is crucial for assessing the compound's biological interactions.

Mechanisms of Toxicity

Cadmium compounds, including this compound, are known to induce toxicity through various mechanisms. The primary pathways include the generation of reactive oxygen species (ROS), disruption of cellular signaling pathways, and induction of apoptosis. Studies have shown that cadmium exposure leads to:

- Cell Death : Cadmium ions (Cd²⁺) can cause significant cell death in various cell lines, including auditory cells . The mechanism involves mitochondrial dysfunction, loss of mitochondrial membrane potential (MMP), and release of cytochrome c.

- Oxidative Stress : Cadmium exposure increases ROS levels, leading to oxidative damage. Antioxidants such as N-acetyl-l-cysteine have shown protective effects against cadmium-induced toxicity .

Health Effects

The toxicological profile of this compound indicates potential adverse health effects, including:

- Neurological Damage : Cadmium exposure is linked to neurological impairments due to its ability to cross the blood-brain barrier and induce oxidative stress .

- Reproductive Toxicity : Cadmium has been associated with reproductive toxicity, affecting fertility and developmental outcomes in animal models .

- Carcinogenic Potential : Long-term exposure to cadmium compounds is recognized as a risk factor for cancer development, particularly lung cancer .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound. Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

- Antioxidant Response : A study examined the antioxidant response in insects exposed to continuous cadmium levels. Results indicated a change in the activity of antioxidant enzymes as a defense mechanism against cadmium-induced stress .

- Cell Viability Assays : In vitro assays using HEI-OC1 cells demonstrated that cadmium exposure resulted in decreased cell viability and increased apoptosis markers. The protective role of antioxidants was also evaluated, showing significant reductions in cell death when antioxidants were administered alongside cadmium exposure .

Data Summary

属性

IUPAC Name |

cadmium(2+);diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHNOFIZTODKMI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd(IO3)2, CdI2O6 | |

| Record name | cadmium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228536 | |

| Record name | Cadmium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-81-0 | |

| Record name | Cadmium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。